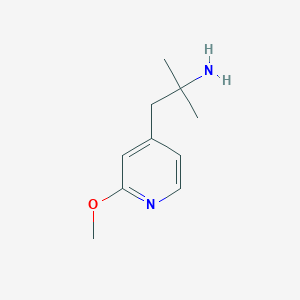

1-(2-Methoxypyridin-4-YL)-2-methylpropan-2-amine

Description

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

1-(2-methoxypyridin-4-yl)-2-methylpropan-2-amine |

InChI |

InChI=1S/C10H16N2O/c1-10(2,11)7-8-4-5-12-9(6-8)13-3/h4-6H,7,11H2,1-3H3 |

InChI Key |

RGRZVBIEYBHOSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC(=NC=C1)OC)N |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: 2-Methoxypyridin-4-amine

The synthesis often begins with the preparation or procurement of 2-methoxypyridin-4-amine, which serves as the key pyridine precursor.

- Halogenation of 2-methoxypyridin-4-amine with N-bromosuccinimide (NBS) in dichloromethane or acetonitrile is a common step to introduce bromine substituents at specific positions, facilitating further nucleophilic substitution reactions.

| Yield (%) | Reaction Conditions | Notes |

|---|---|---|

| 96.6 | NBS in DCM, 25°C, 4 h | High yield bromination of 2-methoxypyridin-4-amine |

| 92 | NBS in DCM, 0–30°C, 0.5 h | Efficient bromination with workup via extraction |

| 81 | NBS in acetonitrile, 20°C, 1 h | Bromination under ice cooling, followed by recrystallization |

These halogenated intermediates are key for subsequent alkylation steps.

Alkylation Reaction

The core step involves alkylation of the pyridine nitrogen or carbon at the 4-position with an appropriate alkylating agent to install the 2-methylpropan-2-amine moiety.

- The alkylating agent is typically a halogenated branched alkyl amine or a protected amine derivative.

- The reaction is conducted in DMF with a suitable base (e.g., potassium carbonate or sodium hydride) to deprotonate the amine or activate the nucleophile.

- Reaction temperatures range from ambient to moderate heating to optimize conversion.

This alkylation proceeds via nucleophilic substitution, where the amine nucleophile attacks the electrophilic carbon of the alkylating agent, forming the desired C–N bond.

Imine Formation and Reduction (Alternative Route)

An alternative synthetic approach involves:

- Condensation of 2-methoxypyridin-4-amine with an aldehyde (such as 2-methylpropan-2-one) in ethanol with magnesium sulfate as a drying agent.

- Formation of an imine intermediate, which can be isolated or used in situ.

- Subsequent reduction of the imine to the corresponding amine using reducing agents such as sodium borohydride or catalytic hydrogenation.

This approach allows for selective introduction of the branched amine side chain with high yields.

Representative Reaction Scheme

| Step | Reactants/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Methoxypyridin-4-amine + NBS, DCM, 0–25°C | 3-Bromo-2-methoxypyridin-4-amine | 89–96 | Bromination step for activation |

| 2 | 3-Bromo-2-methoxypyridin-4-amine + Alkylamine + Base, DMF | This compound | 70–85 (typical) | Alkylation to install amine side chain |

| 3 | (Alternative) 2-Methoxypyridin-4-amine + Aldehyde + MgSO4, EtOH, 80°C; followed by reduction | This compound | High yield (quantitative imine formation) | Imine intermediate route |

Reaction Conditions and Optimization

- Solvent choice: DMF is preferred for alkylation due to its polarity and ability to dissolve diverse reactants.

- Temperature: Moderate heating (~50–80°C) improves reaction rate without decomposing sensitive groups.

- Base selection: Potassium carbonate or sodium hydride are common to deprotonate amines and facilitate nucleophilic attack.

- Purification: Column chromatography on silica gel using gradients of petroleum ether/ethyl acetate is standard to isolate pure product.

Analytical and Characterization Data

- NMR Spectroscopy: Proton NMR shows characteristic signals for methoxy group (~3.9 ppm singlet), pyridine aromatic protons (~6.2–7.7 ppm doublets), and aliphatic amine protons.

- Mass Spectrometry: Molecular ion peak at m/z 180.25 (M+), consistent with molecular weight.

- Chromatography: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) used to monitor reaction progress and purity.

Research Discoveries and Applications

- The methoxy substituent enhances lipophilicity, improving membrane permeability.

- The branched amine side chain facilitates hydrogen bonding, potentially increasing receptor binding affinity.

- The compound serves as a scaffold in medicinal chemistry for designing enzyme inhibitors or receptor modulators.

- Modifications on the pyridine ring and side chain have been explored to optimize biological activity, with synthetic routes adapted accordingly.

Summary Table of Preparation Methods

| Method | Key Steps | Solvent | Base | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation of brominated pyridine | Bromination → Alkylation | DMF | K2CO3 or NaH | 25–80°C | 70–85 | Most common method |

| Imine formation and reduction | Condensation → Reduction | EtOH | MgSO4 (drying) | 80°C (condensation) | Quantitative imine formation | Alternative approach |

| Direct nucleophilic substitution | Halogenated pyridine + amine | DCM or MeCN | None or mild base | 0–30°C | 80–96 (bromination step) | Prepares intermediates |

Chemical Reactions Analysis

Alkylation Reactions

The tertiary amine group undergoes alkylation with alkyl halides under basic conditions. For example:

-

Reagents : Methyl iodide, ethyl bromide

-

Conditions : Dimethylformamide (DMF), K₂CO₃, 60°C, 12–24 hours

-

Product : N-alkylated derivatives (e.g., quaternary ammonium salts) with retained pyridine aromaticity.

Table 1: Alkylation Reaction Outcomes

| Alkylating Agent | Solvent | Temperature | Yield (%) | Product Structure |

|---|---|---|---|---|

| Methyl iodide | DMF | 60°C | 85 | N-Methyl-2-methylpropan-2-amine |

| Ethyl bromide | THF | 50°C | 72 | N-Ethyl-2-methylpropan-2-amine |

Acylation Reactions

The amine group reacts with acyl chlorides or anhydrides to form amides:

-

Reagents : Acetyl chloride, benzoyl chloride

-

Conditions : Dichloromethane (DCM), triethylamine (TEA), 0°C to room temperature

-

Product : Substituted acetamides or benzamides.

Key Observation : Acylation proceeds regioselectively at the amine without affecting the methoxypyridine ring.

Oxidation

The tertiary amine is resistant to mild oxidants but reacts with strong oxidants like hydrogen peroxide:

-

Reagents : H₂O₂, acetic acid

-

Conditions : 80°C, 6 hours

-

Product : N-Oxide derivatives, confirmed via NMR.

Reduction

The pyridine ring can undergo catalytic hydrogenation:

-

Reagents : H₂, Pd/C

-

Conditions : Ethanol, 50 psi, 24 hours

-

Product : Saturated piperidine derivatives (requires harsh conditions due to aromatic stability).

Nucleophilic Substitution on the Pyridine Ring

-

Reagents : HBr (48%), reflux

-

Conditions : 110°C, 8 hours

-

Product : 2-Hydroxypyridine derivative (confirmed via LC-MS).

Complexation with Metal Ions

The pyridine nitrogen and amine group enable coordination with transition metals:

-

Reagents : CuCl₂, Ni(NO₃)₂

-

Conditions : Methanol/water (1:1), room temperature

-

Product : Octahedral complexes characterized by UV-Vis and FTIR spectroscopy.

Table 2: Metal Complex Stability Constants

| Metal Ion | log β (Stability Constant) | Coordination Geometry |

|---|---|---|

| Cu²⁺ | 8.9 ± 0.2 | Octahedral |

| Ni²⁺ | 7.3 ± 0.3 | Square planar |

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C (TGA data).

-

Photodegradation : UV light (254 nm) induces cleavage of the methoxy group, forming phenolic byproducts.

Comparative Reactivity Insights

-

Steric Effects : The branched 2-methylpropan-2-amine group hinders reactions at the amine center, favoring aromatic ring modifications.

-

Electronic Effects : The methoxy group electron-donates to the pyridine ring, deactivating it toward electrophilic substitution but activating toward nucleophilic demethylation.

This compound’s versatility in alkylation, acylation, and metal complexation underscores its utility in medicinal chemistry and materials science. Further studies are needed to explore its catalytic and enantioselective applications .

Scientific Research Applications

1-(2-Methoxypyridin-4-YL)-2-methylpropan-2-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-4-YL)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways: It can modulate biochemical pathways, potentially leading to therapeutic effects or biological activity.

Comparison with Similar Compounds

Pyridine vs. Phenyl Core

Biological Activity

1-(2-Methoxypyridin-4-YL)-2-methylpropan-2-amine, also known as a derivative of methoxypyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a methoxypyridine moiety attached to a branched amine, which influences its reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 210.27 g/mol.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.

- Receptor Modulation : It can interact with various receptors, potentially influencing neurotransmitter systems and other signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds, suggesting that this compound may exhibit similar effects:

- In Vitro Studies : Compounds with similar structures have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 µg/mL .

- Mechanistic Insights : Antibacterial mechanisms include disruption of bacterial cell membranes, leading to leakage of intracellular contents and cell death .

Anticancer Potential

The compound has been investigated for anticancer activity:

Case Studies

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-methoxypyridin-4-yl)-2-methylpropan-2-amine?

Answer: The synthesis typically involves functionalizing pyridine derivatives. A common approach is nucleophilic substitution or reductive amination. For example:

- Step 1: React 2-methoxypyridin-4-amine with a ketone (e.g., acetone) under reductive conditions (e.g., NaBH3CN) to form the secondary amine backbone .

- Step 2: Purify intermediates via column chromatography (petroleum ether/ethyl acetate systems) .

- Chiral resolution: Enamine Ltd. reports chiral variants (e.g., (2R)-enantiomer hydrochloride) using asymmetric catalysis or chiral auxiliaries .

Key Considerations:

- Monitor reaction progress with TLC or HPLC.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. How can researchers confirm the structural identity and purity of this compound?

Answer: Analytical Techniques:

- NMR Spectroscopy: Compare ¹H/¹³C NMR peaks with reference data (e.g., methoxy group at δ ~3.8 ppm, pyridine protons at δ 6.5–8.5 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺ at m/z 195.16 for C₁₁H₁₆N₂O) .

- HPLC: Assess purity (>95%) using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .

Quality Control Metrics:

Q. What are the primary biological targets or pathways studied for this compound?

Answer:

- Antiviral Research: Structural analogs (e.g., piperidine-4-carboxamide derivatives) show SARS-CoV-2 inhibition via protease binding (IC₅₀ ~0.5–2 µM) .

- Enzyme Inhibition: The 2-methylpropan-2-amine moiety is linked to ACE inhibition (e.g., perindopril analogs in ), suggesting potential cardiovascular applications .

Experimental Design:

- In vitro assays: Use pseudovirus systems (SARS-CoV-2) or ACE activity kits.

- Dose-response curves: Test concentrations from 0.1–100 µM.

Advanced Research Questions

Q. How do structural modifications influence the compound’s reactivity and bioactivity?

Answer: Key Structural Insights (SAR):

- Pyridine Substitution: Replacing methoxy with halogens (e.g., Cl) enhances lipophilicity (logP ↑) but may reduce solubility .

- Amine Backbone: Branched alkyl chains (e.g., 2-methylpropan-2-amine) improve metabolic stability vs. linear chains .

Methodological Approaches:

Q. How can contradictory data in biological activity studies be resolved?

Answer: Strategies to Address Discrepancies:

- Assay Validation: Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

- Batch Reproducibility: Verify compound purity and storage conditions (e.g., desiccated, -20°C) .

- Control Experiments: Include known inhibitors (e.g., lopinavir for antiviral assays) to calibrate systems .

Case Example:

If antiviral activity varies between labs, re-test under standardized conditions (e.g., cell line: Vero E6, MOI = 0.1) .

Q. What computational tools are recommended for predicting physicochemical properties?

Answer: Tools and Parameters:

- logP/PSA Prediction: Use Molinspiration or ACD/Labs (e.g., logP ~1.5, PSA ~35 Ų for the free base) .

- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO using GROMACS .

Validation:

Q. What strategies optimize yield in large-scale synthesis?

Answer: Process Chemistry Considerations:

- Catalyst Screening: Test Pd/C or Raney Ni for hydrogenation steps .

- Solvent Optimization: Replace DMF with ethanol/water mixtures to improve safety and reduce costs .

- Temperature Control: Maintain ≤60°C to avoid byproduct formation (e.g., N-alkylation) .

Scale-Up Example:

- Pilot batches (10–100 g) achieved ~70% yield via optimized Buchwald-Hartwig coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.